2-Nitrotoluene

Übersicht

Beschreibung

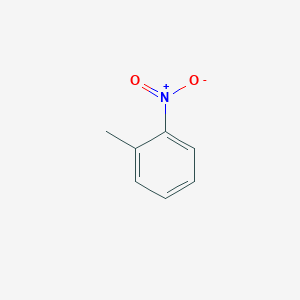

2-Nitrotoluene (2-NT), also known as ortho-nitrotoluene (CAS 88-72-2), is a mono-nitro derivative of toluene with a nitro group at the ortho position of the methyl substituent. It is a yellow, oily liquid with a molecular weight of 137.14 g/mol and a flash point of 106°C . Industrially, 2-NT is primarily used as an intermediate in the synthesis of explosives, dyes, and pharmaceuticals, such as 2-nitrobenzaldehyde, a precursor to drugs like Nifedipine . Its production and handling pose occupational exposure risks, with inhalation and dermal contact being primary routes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitrotoluene is synthesized by nitrating toluene at temperatures above -10°C. This nitration reaction typically yields a mixture of 2-nitro and 4-nitro isomers in a 2:1 ratio . The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods: In industrial settings, the nitration of toluene is carried out in large reactors where temperature and reaction conditions are carefully controlled to optimize the yield of this compound. The mixture of isomers is then separated using distillation or other separation techniques .

Analyse Chemischer Reaktionen

Nitration and Chlorination

-

Further nitration yields dinitrotoluene isomers, though regioselectivity depends on reaction conditions .

-

Chlorination produces two isomers of chloronitrotoluene, retaining the nitro group’s ortho position .

Reduction to o-Toluidine

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, forming o-toluidine (precursor to dyes) :

Oxidation to 2-Nitrobenzaldehyde

Controlled oxidation yields 2-nitrobenzaldehyde , a critical intermediate for indigo dye synthesis :

Thermal Decomposition Pathways

Thermokinetic studies reveal three primary decomposition mechanisms :

| Pathway | Description | Activation Energy (Eₐ) | Pre-exponential Factor (A) | Dominant Conditions |

|---|---|---|---|---|

| C–NO₂ Homolysis | Cleavage of the C–NO₂ bond, releasing - NO₂ radical | 251 kJ/mol | 2.5×10¹⁶ s⁻¹ | High temperatures (>300°C) |

| Nitro → Nitrite Isomerization | –NO₂ rearranges to –ONO, forming unstable intermediates | 198 kJ/mol | 1.1×10¹³ s⁻¹ | Low to intermediate temps |

| C–H Alpha Attack | Hydrogen abstraction adjacent to nitro group, forming resonance-stabilized radicals | 167 kJ/mol | 3.8×10¹¹ s⁻¹ | Condensed phase, moderate temps |

Key Findings :

-

Exothermicity : Decomposition releases 1.32–2.40 kJ/g heat .

-

Self-accelerating reactions : Above 250°C, rapid temperature rise (up to 6,889°C/min) leads to explosive decomposition .

Radical-Mediated Reactions

Tri-n-butyltin radicals (Bu₃Sn- ) react with this compound via addition-elimination mechanisms :

-

Oxygen addition : Bu₃Sn- adds to nitro oxygen, forming unstable adducts.

-

Pathway bifurcation :

-

C–N bond cleavage : Generates benzyl radicals and NO₂.

-

Hydrogen abstraction : Yields nitroso intermediates.

-

Isomer Conversion

Theoretical studies (CCSD(T)/CBS level) show interconversion between nitrotoluene isomers (ortho, meta, para) is possible but requires high energy barriers (>200 kJ/mol) .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

2-Nitrotoluene serves as a crucial intermediate in the synthesis of several chemical compounds, particularly in the dye and pigment industry. The following derivatives are commonly produced from this compound:

- Ortho-Toluidine : Used primarily as a colorant intermediate for azo dyes.

- 2-Amino-4-chlorotoluene : A precursor for Fast Scarlet TR Base, synthesized through the reduction of 4-chloro-2-nitrotoluene.

- 2-Amino-6-chlorotoluene : Utilized in the production of Fast Red KB Base.

- Ortho-Toluidine-4-sulfonic Acid : Derived from this compound-4-sulfonic acid, this compound is also used in dye manufacturing .

In addition to its role in dye production, this compound is involved in producing rubber chemicals and various azo and sulfur dyes for textiles such as cotton, wool, and leather .

Analytical Applications

This compound is employed as a reagent in analytical chemistry. Its applications include:

- Detection of Oxidizing Agents : It is used in photometric methods to determine oxidizing agents.

- Prussic Acid Detection : this compound can be utilized to assess prussic acid content in the air .

Toxicological Research

Research has demonstrated that this compound has significant biological effects, which have been studied extensively for their implications on health:

- Carcinogenicity Studies : Long-term studies on rats have shown that exposure to high doses of this compound can lead to tumor formation, including mesothelioma and cholangiocarcinoma. These findings highlight the compound's potential carcinogenic properties .

- Genotoxicity Assessments : While this compound was not found to be genotoxic in bacterial systems, it induced sister chromatid exchanges in mammalian cells. In vivo studies indicated that it binds to macromolecules and can induce unscheduled DNA synthesis in liver cells .

Environmental Applications

The compound also finds utility in environmental microbiology:

- Microbial Growth Supplement : It acts as a nitrogen supplement for Pseudomonas species, enhancing microbial growth during bioremediation processes .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Ortho-toluidine, 2-amino-4-chlorotoluene | Key intermediates for dye production |

| Analytical Chemistry | Detection of oxidizing agents | Used in photometric assays |

| Toxicological Research | Carcinogenicity studies | Tumor formation observed in animal studies |

| Environmental Microbiology | Nitrogen/carbon supplement for microbes | Enhances bioremediation capabilities |

Wirkmechanismus

The mechanism of action of 2-nitrotoluene involves its metabolic conversion by microorganisms or chemical reactions. For instance, in bacterial systems, enzymes such as nitrobenzene dioxygenase catalyze the dioxygenation of this compound to form 3-methylcatechol and nitrite . This process involves the incorporation of molecular oxygen into the compound, leading to its breakdown and utilization as a carbon and nitrogen source.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Nitrotoluene (4-NT)

4-Nitrotoluene (4-NT), the para-isomer of 2-NT, shares the same molecular formula (C₇H₇NO₂) but differs in nitro group placement. Key distinctions include:

- Metabolism: Both isomers undergo oxidative metabolism, but studies reveal divergent pathways. 2-NT is metabolized by Pseudomonas spp. via a dioxygenase enzyme, releasing nitrite and forming 3-methylcatechol .

- Sensing Applications : In fluorescence-based sensing, both 2-NT and 4-NT exhibit strong quenching effects in nitroaromatic detection systems. However, 2-NT shows lower selectivity compared to 2,4-dinitrotoluene (2,4-DNT) or TNT in molecularly imprinted polymer (MIP) sensors .

- Environmental Degradation : The Mn(III)/oxalate/O₂ system degrades both isomers, but 2-NT is mineralized to a lesser extent than 2,4-DNT .

2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT)

These di-nitro derivatives differ from 2-NT in toxicity and applications:

- Toxicity: 2-NT has an oral LD₅₀ of 891 mg/kg (rat), significantly higher than 2,4-DNT (178 mg/kg) and 2,6-DNT (130 mg/kg), reflecting reduced acute toxicity in mono-nitro compounds .

- Explosive Sensitivity : 2-NT lacks the explosive properties of dinitro- and trinitro-toluenes (e.g., TNT), making it safer for industrial handling .

3-Nitrotoluene (3-NT)

The meta-isomer, 3-NT, shares similar physical properties with 2-NT but diverges in microbial degradation. Pseudomonas putida G7 transforms 3-NT via monooxygenation, a pathway absent in 2-NT catabolism .

Data Tables

Table 1: Physical and Toxicological Properties of Selected Nitroaromatics

| Compound | CAS | Molecular Weight (g/mol) | LD₅₀ (rat, oral, mg/kg) | Flash Point (°C) |

|---|---|---|---|---|

| 2-Nitrotoluene | 88-72-2 | 137.14 | 891 | 106 |

| 4-Nitrotoluene | 99-99-0 | 137.14 | Not reported | 102 |

| 2,4-DNT | 121-14-2 | 182.14 | 178 | 207 |

| TNT | 118-96-7 | 227.13 | 795 | 160 |

Table 2: Metabolic Pathways of Nitrotoluenes in Pseudomonas spp.

| Compound | Key Enzyme | Metabolite | Nitrite Release |

|---|---|---|---|

| 2-NT | Dioxygenase | 3-Methylcatechol | Yes |

| 4-NT | Not characterized | Undetected | No |

| 2,4-DNT | Dioxygenase/Reductase | 4-Methyl-5-nitrocatechol | Partial |

Key Research Findings

- Analytical Challenges : Volatility and low molecular weight (<100 Da) hinder LCMS detection of 2-NT and 4-NT metabolites, necessitating orthogonal analytical methods .

Biologische Aktivität

2-Nitrotoluene (2-NT) is an aromatic nitro compound widely used in the synthesis of dyes, pharmaceuticals, and pesticides. Its biological activity has garnered attention due to its potential environmental and health impacts. This article delves into the biological activity of this compound, focusing on its metabolism, toxicity, and interactions with biological systems.

Metabolism and Microbial Degradation

Microbial Utilization

Certain bacteria can utilize this compound as a sole carbon and energy source. For instance, Acidovorax sp. strain JS42 has been shown to metabolize 2-NT effectively. This strain's metabolism involves the expression of specific genes regulated by the NtdR protein, which detects this compound and initiates its catabolism . The metabolic pathway includes the conversion of this compound to 2-nitrobenzyl alcohol, which acts as an inducer for further metabolic processes.

Degradation Studies

Research indicates that various bacterial consortia can degrade this compound in contaminated environments. These studies often employ techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze degradation products and efficiencies .

Toxicological Effects

Genotoxicity

this compound exhibits genotoxic properties in various studies. In vivo experiments on rats have shown that exposure to 2-NT can lead to unscheduled DNA synthesis in liver cells, indicating potential mutagenic effects . Additionally, it has been reported to induce chromosomal aberrations in human lymphocytes but did not cause unscheduled DNA synthesis in isolated rat spermatids .

Chronic Exposure and Health Risks

Long-term exposure to this compound has been associated with various health risks. In animal studies, chronic exposure resulted in significant weight loss, organ damage (particularly to the spleen and kidneys), and alterations in blood chemistry . The compound has also been linked to tumor formation in laboratory mice, particularly in the large intestine .

Case Study 1: Bacterial Metabolism of this compound

A study conducted on Acidovorax sp. strain JS42 revealed that this bacterium could thrive on this compound as its only carbon source. The research highlighted the role of NtdR in regulating gene expression necessary for the catabolism of nitroaromatic compounds. Mutations in regulatory genes led to varied responses in metabolic efficiency, underscoring the complexity of microbial adaptation to environmental pollutants .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment involving F344/N rats exposed to varying concentrations of 3-nitrotoluene (a related compound) revealed significant changes in body weight, organ size, and blood parameters. Although not directly involving this compound, these findings provide insights into the potential health effects associated with nitrotoluene compounds .

Summary of Findings

The biological activity of this compound encompasses both its microbial degradation capabilities and its toxicological implications. Below is a summary table highlighting key findings from various studies:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-nitrotoluene critical for experimental design?

- Answer : this compound (C₇H₇NO₂, CAS 88-72-2) is a yellow, oily liquid with a density greater than water (1.16 g/cm³) and a flashpoint of 106°C . Its solubility in organic solvents (e.g., methanol, acetonitrile) and low water solubility (0.05 g/100 mL) necessitate solvent selection based on reaction conditions. Researchers should prioritize stability studies under varying temperatures and pH, as nitroaromatic compounds may degrade under strong acids/bases or UV exposure. Standard solutions (e.g., 0.1 mg/mL in acetonitrile-methanol) are commercially available for calibration in analytical workflows .

Q. How can this compound be purified for use in synthetic chemistry?

- Answer : Distillation under reduced pressure (boiling point: 222°C) is standard, but recrystallization from ethanol or hexane is preferred for solid derivatives. Purity verification requires GC-MS or HPLC with UV detection (λ ~254 nm). Contaminants like 3- or 4-nitrotoluene isomers must be excluded via comparative retention time analysis against certified standards .

Q. What safety protocols are essential when handling this compound?

- Answer : this compound is toxic (rat oral LD₅₀: 891 mg/kg) and classified as a Group 2B carcinogen by IARC . Use fume hoods, nitrile gloves, and explosion-proof equipment. Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with alkaline solutions. Waste disposal must comply with local regulations for nitroaromatic compounds .

Q. Which spectroscopic methods are optimal for characterizing this compound?

- Answer :

- ¹H NMR (CDCl₃): δ 2.6 (s, 3H, CH₃), 7.4–8.1 (m, 4H, aromatic).

- IR : Strong NO₂ asymmetric stretch at 1520 cm⁻¹ and symmetric stretch at 1350 cm⁻¹.

- MS : Molecular ion peak at m/z 137 (C₇H₇NO₂⁺) with fragmentation patterns confirming nitro group loss (m/z 91, C₇H₇⁺).

Cross-validate with reference spectra from databases like SciFinder or NIST .

Advanced Research Questions

Q. How do microbial pathways degrade this compound, and what experimental models validate these mechanisms?

- Answer : Pseudomonas sp. strain JS42 oxidizes this compound to 3-methylcatechol via a three-component enzyme system (oxygenase, reductase, ferredoxin), releasing nitrite . To replicate:

- Use aerobic batch cultures with this compound as the sole carbon source.

- Monitor intermediates via HPLC and isotopic labeling (e.g., ²H or ¹⁵N) to trace metabolic flux.

- Gene knockout studies (e.g., ntdAaAbAc operon) confirm enzyme specificity .

Q. What contradictions exist in the environmental persistence data for this compound, and how can they be resolved?

- Answer : Discrepancies arise from varying half-life estimates in soil (10–60 days) vs. aqueous systems (>100 days). Factors include:

- Microbial diversity : Soil microbiota accelerate degradation compared to sterile water.

- Redox conditions : Anaerobic environments favor nitro-group reduction to amines, altering toxicity profiles.

- Experimental design : Use standardized OECD 301/307 tests with controls for abiotic degradation. Cross-reference data from multiple bioreactor models and field studies .

Q. What advanced chromatographic techniques improve trace detection of this compound in environmental samples?

- Answer :

- GC-ECD : Achieve ppb-level detection using DB-5MS columns (30 m × 0.25 mm). Derivatize with PFB-Br to enhance volatility.

- HPLC-MS/MS : ESI-negative mode with C18 columns (ACN/water gradient) improves selectivity. Use deuterated internal standards (e.g., this compound-d4) for quantification .

- Validate with EPA Method 8330 for nitroaromatics in soil/water matrices.

Q. How does this compound induce genotoxicity, and what assays are most sensitive for its detection?

- Answer : Metabolites like 2-aminobenzyl alcohol form DNA adducts via CYP450-mediated activation. Key assays:

- Ames test : Salmonella TA98 strain (+S9 metabolic activation) shows dose-dependent mutagenicity.

- Comet assay : Detect DNA strand breaks in human hepatoma (HepG2) cells exposed to ≥50 µM this compound.

- 32P-postlabeling : Identify specific adducts (e.g., N-(deoxyguanosin-8-yl)-2-aminobenzyl alcohol) .

Q. Methodological Considerations

Q. How to design a study comparing the reactivity of this compound with other nitrotoluene isomers?

- Answer :

- Kinetic studies : Use stopped-flow UV-Vis to measure nitration rates (e.g., HNO₃/H₂SO₄ system) at 25°C.

- DFT calculations : Compare activation energies for electrophilic substitution at ortho, meta, and para positions.

- Isomer separation : Employ chiral columns (e.g., Chiralpak IA) or capillary electrophoresis for enantiomeric resolution .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

- Answer :

- Probit analysis : Model mortality data (LC₅₀/EC₅₀) with 95% confidence intervals.

- ANOVA with Tukey post-hoc : Compare organ-specific toxicity across exposure groups.

- Benchmark dose (BMD) modeling : Use EPA BMDS software for non-linear responses. Ensure compliance with NIH preclinical reporting guidelines .

Eigenschaften

IUPAC Name |

1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZTCDQAHEYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2, Array | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025791 | |

| Record name | 2-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrotoluene is a light yellow oily liquid with a characteristic odor of aromatic nitro compounds. Sinks in water. Derived from toluene by nitration and separation by fractional distillation. Flash point 223 °F., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 degrees F.]; [NIOSH], YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 25 °F.] | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

431.1 °F at 760 mmHg (NTP, 1992), 222 °C, 432 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

223 °F (NTP, 1992), 95 °C, 95 °C; open cup, 106 °C; 223 °F (Closed cup), 95 °C c.c., 223 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, benzene, petroleum ether, SOL IN CHLOROFORM, Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether, In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.044 (very poor), 0.07% | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1622 at 66.2 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.1622 at 19 °C/15 °C, Relative density (water = 1): 1.16, 1.16 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.6 mmHg at 140 °F (NTP, 1992), 0.18 [mmHg], 0.185 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.02, 0.1 mmHg | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

/The/ p53 and beta-catenin mutations in the o-nitrotoluene-induced hemangiosarcomas ... most likely occurred as a result of the genotoxic effects of these chemicals. It also suggests that these mutations play a role in the pathogenesis of the ... hemangiosarcomas in B6C3F1(1) mice., The alterations in cancer genes and proteins found in the mouse large intestinal tumors included mutations that activate signal transduction pathways (K-ras and Catnb) and changes that disrupt the cell-cycle and bypass G(1) arrest (p53, cyclin D1). These alterations, which are hallmarks of human colon cancer, probably contributed to the pathogenesis of the large intestinal carcinomas in mice following o-nitrotoluene exposure. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish liquid at ordinary temperature, Yellow liquid [Note: A solid below 25 degrees F] | |

CAS No. |

88-72-2, 1321-12-6 | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q9N88YIAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

14.9 °F (NTP, 1992), -9.55 °C (alpha-form); -3.85 °C (beta-form), -10 °C, 25 °F | |

| Record name | O-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8906 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0931 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0462.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.